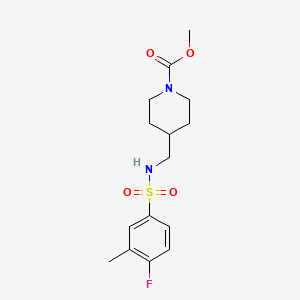

![molecular formula C8H7ClN2OS B2439517 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide CAS No. 1863121-89-4](/img/structure/B2439517.png)

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

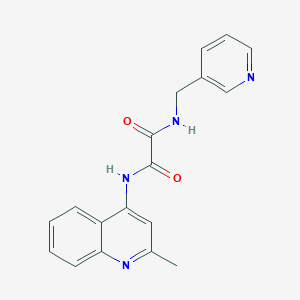

“2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide” is a chemical compound with the molecular weight of 268.77 . It is a solid substance with a melting point between 181-186°C . This compound is used as an intermediate in the synthesis of Ethaboxam, a fungicide used against fungal infections in crops .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide” includes a thiophene ring, which is a five-membered heterocycle that contains one sulfur atom . The InChI code for this compound is1S/C12H13ClN2OS/c13-6-11(16)15-12-9(7-14)8-4-2-1-3-5-10(8)17-12/h1-6H2,(H,15,16) . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide” is a solid substance with a melting point between 181-186°C . It has a molecular weight of 268.77 . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide, focusing on six unique fields:

Medicinal Chemistry

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is a valuable compound in medicinal chemistry due to its potential to form various biologically active heterocyclic structures. These structures can exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . The thiophene moiety, in particular, is known for its therapeutic importance, making this compound a promising candidate for drug development .

Organic Synthesis

This compound is extensively used in organic synthesis as a building block for creating complex molecules. Its cyano and chloro functional groups make it highly reactive, allowing for the formation of diverse heterocyclic compounds through various condensation and substitution reactions . These reactions are crucial for developing new materials and pharmaceuticals.

Material Science

In material science, 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is utilized to synthesize novel polymers and materials with unique properties. The incorporation of thiophene derivatives into polymers can enhance their electrical conductivity, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Agricultural Chemistry

This compound also finds applications in agricultural chemistry, particularly in the development of agrochemicals. Its derivatives can be used to create new pesticides and herbicides that are more effective and environmentally friendly. The biological activity of these compounds can help in controlling pests and weeds, thereby improving crop yields .

Environmental Chemistry

In environmental chemistry, 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is studied for its potential use in environmental remediation. Its derivatives can be employed to develop materials that can adsorb and neutralize pollutants from water and soil. This application is crucial for addressing environmental pollution and promoting sustainability .

Biochemical Research

The compound is also significant in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of different biological processes .

These applications highlight the versatility and importance of 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

The carbonyl and cyano functions of cyanoacetamide-n-derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that derivatives of cyanoacetamide have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound is soluble in chloroform, dcm, and ethyl acetate , which may influence its bioavailability.

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities . For instance, some thiophene systems synthesized from similar compounds have shown tumor cell growth inhibition activities .

Action Environment

The compound’s solubility in certain organic solvents suggests that the solvent environment could potentially influence its action and stability.

Eigenschaften

IUPAC Name |

2-chloro-N-[cyano(thiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c9-3-8(12)11-7(4-10)6-1-2-13-5-6/h1-2,5,7H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUCUBFYRCVULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2439435.png)

![2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2439438.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2439447.png)

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2439454.png)